1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone
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Overview
Description
1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group at the 3-position, a trifluoromethyl group at the 5-position, and an ethanone group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . This method employs boron reagents and palladium catalysts to facilitate the coupling of the desired substituents onto the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar coupling techniques. The choice of reagents and catalysts can be optimized to increase yield and reduce costs. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its binding affinity and activity. The methoxy group may also play a role in modulating the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone: This compound has a chloro group instead of a methoxy group, which can affect its reactivity and applications.
1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol:
Uniqueness: 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-[3-methoxy-5-(trifluoromethyl)pyridin-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5(14)8-7(15-2)3-6(4-13-8)9(10,11)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKGEHCMWPJXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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